5-Methylisoxazole-4-carbonitrile
Overview
Description
5-Methylisoxazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H4N2O and its molecular weight is 108.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It’s known that the mode of action of drugs containing isoxazole moieties involves various novel synthetic techniques .
Biochemical Pathways
It’s known that drugs containing isoxazole moieties can affect various biochemical pathways .
Pharmacokinetics
The molecular weight of 5-methylisoxazole-4-carbonitrile is 123113 Da , which could influence its pharmacokinetic properties.
Result of Action
It’s known that drugs containing isoxazole moieties can have various molecular and cellular effects .
Action Environment
It’s known that the synthetic reactions of drugs containing isoxazole moieties can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
5-Methylisoxazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is cyclooxygenase-2 (COX-2). The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This interaction is crucial for its anti-inflammatory properties. Additionally, this compound has been shown to interact with bacterial enzymes, exhibiting antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Cellular Effects
The effects of this compound on cellular processes are diverse. In mammalian cells, it has been observed to modulate cell signaling pathways, particularly those involved in inflammation. By inhibiting COX-2, this compound reduces the levels of inflammatory cytokines, leading to decreased inflammation and pain . Furthermore, this compound influences gene expression by downregulating the expression of pro-inflammatory genes. In bacterial cells, this compound disrupts cellular metabolism, leading to the inhibition of bacterial growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of COX-2, forming a stable complex that prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound has been shown to inhibit bacterial enzymes by binding to their active sites, leading to the disruption of essential metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its anti-inflammatory and antimicrobial activities for extended periods, making it a reliable tool for biochemical research . It is essential to monitor the compound’s stability in different experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and exhibits antimicrobial activity without significant adverse effects . At high doses, this compound can cause toxicity, leading to adverse effects such as gastrointestinal irritation and liver damage . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. In mammalian systems, the compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . In bacterial systems, this compound disrupts metabolic pathways by inhibiting key enzymes involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small molecular size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of mammalian cells . In the cytoplasm, it interacts with enzymes and signaling molecules, modulating various cellular processes . In the nucleus, this compound can influence gene expression by binding to transcription factors and other regulatory proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
5-methyl-1,2-oxazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-5(2-6)3-7-8-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPKYXYLTAIWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.